molecular formula C8H14ClNSi B14645568 Chloro(trimethyl)silane--pyridine (1/1) CAS No. 53482-08-9

Chloro(trimethyl)silane--pyridine (1/1)

Cat. No.: B14645568
CAS No.: 53482-08-9
M. Wt: 187.74 g/mol
InChI Key: SIDHMSWIWUEGDY-UHFFFAOYSA-N
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Description

Chloro(trimethyl)silane–pyridine (1/1) is a chemical compound that consists of chloro(trimethyl)silane and pyridine in a 1:1 molar ratio. Chloro(trimethyl)silane, also known as chlorotrimethylsilane, is an organosilicon compound widely used in organic synthesis. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two compounds results in a reagent that is useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(trimethyl)silane is typically prepared by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. The primary target of this process is dimethyldichlorosilane, but substantial amounts of trimethyl and monomethyl products are also obtained . The relevant reactions are as follows: [ \text{Me}_3\text{SiCl} + \text{Cu} \rightarrow \text{Me}_2\text{SiCl}_2 + \text{Me}_3\text{SiCl} ]

Industrial Production Methods

On an industrial scale, chloro(trimethyl)silane is produced by reacting methyl chloride with a silicon-copper alloy. The process yields a mixture of chlorosilanes, which are then separated by distillation to obtain pure chloro(trimethyl)silane .

Chemical Reactions Analysis

Types of Reactions

Chloro(trimethyl)silane–pyridine (1/1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with chloro(trimethyl)silane include water, alcohols, and carboxylic acids. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .

Major Products Formed

The major products formed from reactions involving chloro(trimethyl)silane include hexamethyldisiloxane, anhydrous hydrochloric acid, and various silylated derivatives .

Mechanism of Action

The mechanism of action of chloro(trimethyl)silane–pyridine (1/1) involves the nucleophilic attack on the silicon atom by various nucleophiles. The chloride group is replaced by the nucleophile, resulting in the formation of silylated derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(trimethyl)silane–pyridine (1/1) is unique due to its combination of chloro(trimethyl)silane and pyridine, which enhances its reactivity and versatility in various chemical reactions. The presence of pyridine also stabilizes the compound and facilitates its use in a broader range of applications compared to other similar compounds .

Properties

CAS No.

53482-08-9

Molecular Formula

C8H14ClNSi

Molecular Weight

187.74 g/mol

IUPAC Name

chloro(trimethyl)silane;pyridine

InChI

InChI=1S/C5H5N.C3H9ClSi/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1-3H3

InChI Key

SIDHMSWIWUEGDY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)Cl.C1=CC=NC=C1

Origin of Product

United States

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